molecular formula C15H13NO5 B2596859 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 591241-28-0

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No. B2596859
CAS RN: 591241-28-0
M. Wt: 287.271
InChI Key: YVKDAGZZAWTWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, also known as MNB-alde, is a benzaldehyde compound that has a nitrobenzyl group and a methoxy group on its structure. It has a molecular weight of 287.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Regioselective Protection

The regioselective protection of hydroxyl groups in benzaldehyde derivatives, including those similar to 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, has been explored. Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups in yields between 67-75% (Plourde & Spaetzel, 2002). This research highlights the versatility of benzaldehyde derivatives in synthetic chemistry, particularly in selective protection strategies.

Oxidation Reactions

Research on the oxidation of methoxy substituted benzyl phenyl sulfides, which shares a thematic similarity with this compound, has been conducted to understand the mechanisms of oxygen transfer reactions. Lai, Lepage, and Lee (2002) differentiated between oxidants that act through single electron transfer and those that proceed via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002). This study offers insights into the reactivity of benzaldehyde derivatives in oxidation reactions, contributing to the broader understanding of their chemical behavior.

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives into the corresponding aldehydes has been extensively studied. Higashimoto et al. (2009) observed high conversion and selectivity in the oxidation of various benzyl alcohol derivatives on a TiO2 photocatalyst under O2 atmosphere, with reactions proceeding under both UV-light and visible light irradiation (Higashimoto et al., 2009). This research underscores the potential of photocatalytic processes in the selective oxidation of benzaldehyde derivatives, which can be applied to this compound.

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-4-2-3-12(9-17)15(14)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDAGZZAWTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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